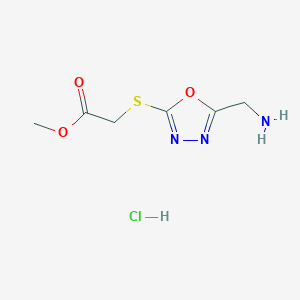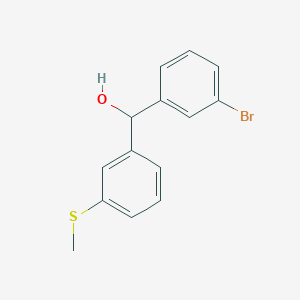
3-Bromo-3'-(methylthio)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Antitubulin Agents
The synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which includes derivatives of 3-Bromo-3'-(methylthio)benzhydrol, has been explored for their potential as antitubulin agents. Through a synthetic sequence involving bromocyclization of methylthio-containing alkynes and palladium-catalyzed couplings, a variety of substituents were introduced to the aromatic rings, enhancing molecular diversity. Among these compounds, one demonstrated submicromolar cytotoxic activity against HCT-116 cell lines, comparable to CA-4, by inhibiting tubulin polymerization Tréguier et al., 2014.
Catalyzed NS Bond Formation
Potassium bromide-catalyzed intramolecular oxidative dehydrogenative cyclization has been developed as a green pathway for synthesizing N-substituted benzo[d]isothiazol-3(2H)-ones, a family of compounds with significant applications. This method demonstrates high functional group tolerance and excellent yield, even on a gram scale Yu et al., 2017.
Antibacterial Bromophenols
The isolation of bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to 3-Bromo-3'-(methylthio)benzhydrol, revealed potent antibacterial activity against several bacterial strains. This research highlights the marine algae's potential as a source for novel antibacterial compounds Xu et al., 2003.
Antioxidant Activity
Naturally occurring bromophenols, structurally akin to 3-Bromo-3'-(methylthio)benzhydrol, were identified from Rhodomela confervoides, exhibiting potent antioxidant activities. These compounds showed significant free radical scavenging activities, suggesting their utility in preventing oxidative deterioration of food and their potential as natural antioxidants Li et al., 2011.
properties
IUPAC Name |
(3-bromophenyl)-(3-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLVZRRTBWUDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-(methylthio)benzhydrol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)
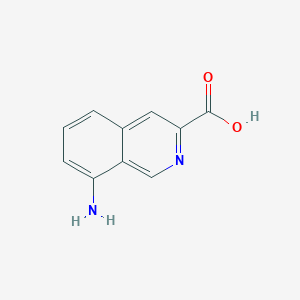

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)
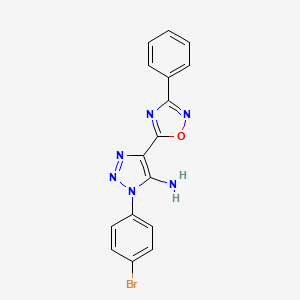
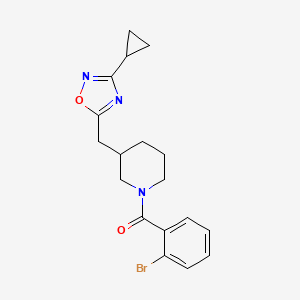
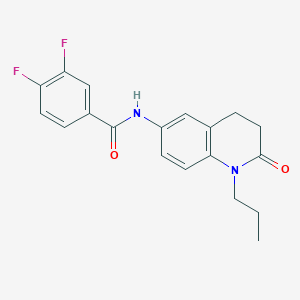
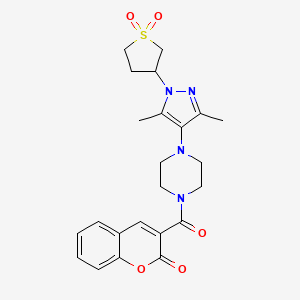
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)
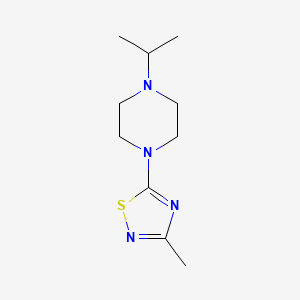
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
